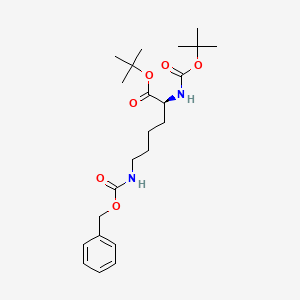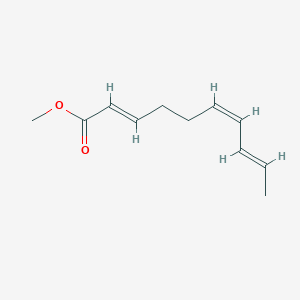
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom, a hydroxyl group, and an azabicyclo moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the bromine atom: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[2.2.1]heptane: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Bromo-2-azabicyclo[2.2.1]heptane: Lacks the benzyl group, affecting its overall stability and reactivity.
6-Hydroxy-2-azabicyclo[2.2.1]heptane:
These comparisons highlight the unique features of this compound, such as its specific functional groups and bicyclic structure, which contribute to its distinct chemical behavior and research applications.
Propiedades
Número CAS |
175204-14-5 |
|---|---|
Fórmula molecular |
C13H16BrNO |
Peso molecular |
282.179 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
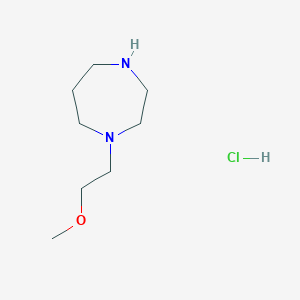
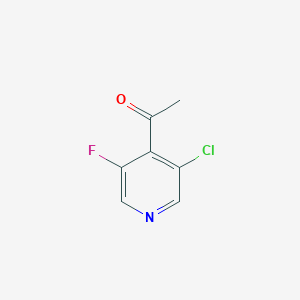
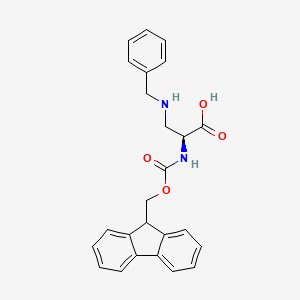
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
